(6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone
Description
This compound features a quinoline core substituted at positions 3 and 4 with a piperidin-1-yl methanone and a 4-(4-fluorophenyl)piperazine group, respectively, along with a fluorine atom at position 4. The quinoline scaffold is widely utilized in medicinal chemistry due to its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. The fluorophenyl-piperazine moiety enhances solubility and metabolic stability, while the piperidine methanone group may contribute to conformational rigidity and binding affinity .
Properties
IUPAC Name |
[6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F2N4O/c26-18-4-7-20(8-5-18)29-12-14-30(15-13-29)24-21-16-19(27)6-9-23(21)28-17-22(24)25(32)31-10-2-1-3-11-31/h4-9,16-17H,1-3,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCQWFTVASKBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-Fluoro-4-(4-(4-fluorophenyl)piperazin-1-yl)quinolin-3-yl)(piperidin-1-yl)methanone is a novel quinoline derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, enzyme inhibition capabilities, and pharmacological implications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 468.5 g/mol. The presence of fluorine atoms in both the quinoline and phenyl rings is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Pathogen | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 35 | Ciprofloxacin | 32 |
| Escherichia coli | 40 | Ampicillin | 30 |
| Streptococcus pneumoniae | 45 | Penicillin | 50 |
| Klebsiella pneumoniae | 50 | Cefotaxime | 40 |
The compound demonstrated comparable activity to established antibiotics, indicating its potential as an antimicrobial agent .
Enzyme Inhibition Studies
In addition to its antimicrobial properties, the compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of tyrosinase, a key enzyme involved in melanin production. The following table presents the IC50 values for different derivatives:
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | 0.18 | Competitive inhibitor |
| Reference Compound (Kojic Acid) | 17.76 | Standard comparator |
The compound exhibited an IC50 value significantly lower than that of kojic acid, suggesting superior efficacy in inhibiting tyrosinase activity without cytotoxic effects on B16F10 cells .
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of this compound, revealing that it interacts favorably with target proteins involved in bacterial resistance mechanisms. Molecular docking studies indicated strong binding affinity to DNA gyrase, a critical enzyme for bacterial DNA replication .
In vivo studies further demonstrated its effectiveness in reducing bacterial load in animal models infected with resistant strains of Staphylococcus aureus, showcasing its potential therapeutic application .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinoline-Based Analogs with Piperazine/Piperidine Substituents
Compound 99 ():
- Structure: (6-Fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone.
- Key Features: Replaces the fluorophenyl group in the target compound with a vinylsulfonyl group. This modification may enhance potency but reduce metabolic stability compared to the fluorophenyl analog .
Compound 94 ():
- Structure: 1-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)-4-phenylpiperidine-4-carbaldehyde.
- Key Features: Incorporates a phenylpiperidine carbaldehyde group instead of the piperidinyl methanone. The aldehyde functionality introduces reactivity for further derivatization, while the phenyl group may enhance hydrophobic interactions. However, the aldehyde could lead to instability in aqueous environments .
Compound 2l ():
- Structure: (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone.
- Key Features: Replaces the quinoline’s fluorine with chlorine and substitutes the fluorophenyl group with a difluorocyclohexyl moiety. The difluorocyclohexyl group improves membrane permeability but may reduce aqueous solubility compared to aromatic substituents .
Compound 17 ():
- Structure: (4-Chloro-6-fluoroquinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone.
- Key Features: Features a cyclopropanecarbonyl group on the piperazine ring. The cyclopropane ring introduces steric constraints that could stabilize the compound against enzymatic degradation, while the chloro-fluoroquinoline core may enhance binding to halogen-sensitive targets .
Non-Quinoline Analogs with Piperazine/Piperidine Motifs
Compound from :
- Structure: 1-(4-Fluorobenzoyl)piperidin-3-ylmethanone.
- Key Features: Replaces the quinoline core with a piperidine ring linked to a fluorobenzoyl group. The additional aromatic ring (phenylpiperazine) may enhance π-π stacking interactions, but the absence of the quinoline scaffold could limit activity against quinoline-specific targets .
Comparative Data Table
Research Implications
- Target Compound: The fluorophenyl-piperazine and piperidine methanone groups optimize a balance between solubility and target engagement, making it a candidate for oral bioavailability in enzyme inhibitor therapies (e.g., aldehyde dehydrogenase 1A1) .
- Sulfonyl Analogs (Compound 99) : While potent, their covalent binding mechanism may lead to toxicity risks, necessitating further safety profiling.
- Chloroquinoline Derivatives (Compound 2l): The chlorine substituent and difluorocyclohexyl group suggest utility in targeting intracellular pathogens or cancer cells with high membrane barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
